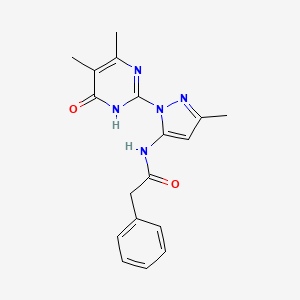

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Description

The compound N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a heterocyclic molecule featuring a pyrimidinone core fused with a pyrazole ring and a 2-phenylacetamide substituent. Key characteristics include:

- Molecular formula: C₁₉H₂₀N₅O₂ (estimated based on structural analogs).

- Molecular weight: ~363.41 g/mol.

- Key structural motifs: 4,5-Dimethyl substitution on the pyrimidinone ring. 3-Methyl group on the pyrazole moiety. 2-Phenylacetamide side chain contributing to lipophilicity.

- Physicochemical properties: Predicted logP: ~2.5 (indicating moderate lipophilicity). Hydrogen bond donors/acceptors: 2/4.

This compound’s structure aligns with small-molecule drug candidates, where the pyrimidinone and pyrazole rings are common pharmacophores in kinase inhibitors or anti-inflammatory agents.

Properties

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-11-9-15(20-16(24)10-14-7-5-4-6-8-14)23(22-11)18-19-13(3)12(2)17(25)21-18/h4-9H,10H2,1-3H3,(H,20,24)(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZLKOBYDJZGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC(=C(C(=O)N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Antiproliferative Activity

Research indicates that this compound has significant antiproliferative effects against various cancer cell lines. For instance, it has shown an IC50 value of 5.0 µM against MCF-7 breast cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in cancer progression. Notably, it inhibits Aurora A kinase with an IC50 value of 0.15 µM, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In vitro studies have demonstrated anti-inflammatory properties, with an IC50 value of 12.0 µM in RAW 264.7 macrophages, indicating its potential use in treating inflammatory conditions.

Study 1: Antiproliferative Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 5.0 µM, linked to apoptosis induction via caspase activation.

Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects on Aurora A kinase. The study reported potent inhibition with an IC50 value of 0.15 µM, highlighting its potential as a targeted therapy in cancer treatment.

Data Summary

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone-Pyrazole Derivatives

F269-0500 (N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide)

| Property | Target Compound | F269-0500 |

|---|---|---|

| Molecular formula | C₁₉H₂₀N₅O₂ | C₂₀H₂₃N₅O₂ |

| Molecular weight | ~363.41 | 365.43 |

| logP/logD | ~2.5/~1.8 | 2.9354/2.1772 |

| H-bond donors/acceptors | 2/6 | 2/6 |

| Polar surface area | ~71 Ų | 71.489 Ų |

| Key structural differences | 4,5-dimethylpyrimidinone; 2-phenylacetamide | 5-ethyl-4-methylpyrimidinone; 3,4-dimethylbenzamide |

Analysis :

- The ethyl and additional methyl groups on F269-0500’s pyrimidinone increase its logP (2.93 vs.

- The 3,4-dimethylbenzamide substituent introduces steric bulk compared to the target’s 2-phenylacetamide, which may alter binding pocket interactions in biological targets.

Dihydropyrimidinone-Based Pharmaceuticals

Compounds m, n, and o from feature dihydropyrimidinone cores with phenoxyacetamido side chains and stereochemically complex backbones (e.g., diphenylhexan-2-yl groups):

| Property | Target Compound | Compound m |

|---|---|---|

| Stereochemistry | Achiral | (R)- and (S)-configured centers |

| Molecular weight | ~363.41 | 583.67 |

| Key structural features | Compact pyrazole-pyrimidinone | Extended diphenylhexan backbone |

Analysis :

- The stereochemical complexity of compounds m/n/o may improve target selectivity but complicates synthesis.

- The target compound’s achirality simplifies manufacturing, though it may limit enantioselective interactions.

Pesticide Analogs ()

Compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) share acetamide motifs but incorporate oxazolidinone or triazine rings:

| Property | Target Compound | Oxadixyl |

|---|---|---|

| Molecular formula | C₁₉H₂₀N₅O₂ | C₁₄H₁₇N₃O₃ |

| Primary application | Pharmaceutical (inferred) | Pesticide |

| logP | ~2.5 | Not reported |

Analysis :

- Oxadixyl’s methoxy and oxazolidinone groups enhance stability in environmental conditions, unlike the target compound’s pyrimidinone core, which is prone to hydrolysis.

- The target’s higher nitrogen content (5 vs.

Biological Activity

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyrimidine moiety and a pyrazole ring. Its chemical formula is , with a molecular weight of 289.33 g/mol. The IUPAC name reflects its intricate design: this compound.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in signal transduction pathways. Notably, it has shown potential as an inhibitor of adenylyl cyclase type 1 (AC1), which plays a critical role in chronic pain sensitization and memory processes. The inhibition of AC1 suggests that the compound could be beneficial in managing conditions associated with chronic pain and cognitive disorders .

Pharmacological Effects

The compound exhibits various pharmacological effects:

- Anti-inflammatory Activity : Studies have demonstrated that derivatives of similar scaffolds possess anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines .

- Analgesic Properties : Given its mechanism of inhibiting AC1, it may also provide analgesic effects, making it a candidate for pain management therapies .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound exhibit low micromolar potency against AC1. For instance, one study reported an IC50 value of 1.4 µM for AC1 inhibition, indicating strong activity against this target .

In Vivo Studies

Preliminary animal studies have indicated that the compound can significantly reduce pain responses in models of inflammatory pain. These findings support the hypothesis that it may serve as an effective analgesic agent .

Data Table: Summary of Biological Activities

Q & A

Q. How can a theoretical framework guide the design of mechanistic studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.